3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20447813
InChI: InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)
SMILES:
Molecular Formula: C10H8ClF3O3
Molecular Weight: 268.61 g/mol

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC20447813

Molecular Formula: C10H8ClF3O3

Molecular Weight: 268.61 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid -

Specification

Molecular Formula C10H8ClF3O3
Molecular Weight 268.61 g/mol
IUPAC Name 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
Standard InChI InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)
Standard InChI Key QAICOPSDGRKKAS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is C₁₀H₈ClF₃O₃, with a molecular weight of 268.61 g/mol . The compound features a central hydroxypropanoic acid moiety (CH(OH)CH₂COOH) attached to a 4-chloro-3-(trifluoromethyl)phenyl group. This substitution pattern creates a sterically hindered environment that influences its solubility and reactivity.

Structural Features

  • Aromatic Ring: The para-chloro and meta-trifluoromethyl groups on the benzene ring induce strong electron-withdrawing effects, polarizing the aromatic system.

  • Hydroxypropanoic Acid Chain: The α-hydroxy group enables hydrogen bonding, while the carboxylic acid terminus provides acidity (predicted pKa ≈ 2.8–3.2) .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight268.61 g/mol
FormulaC₁₀H₈ClF₃O₃
Melting PointNot reported
Boiling PointNot reported
Water Solubility (25°C)<1 mg/mL (estimated)
logP (Octanol-Water)2.9 ± 0.3 (predicted)

The lack of reported melting/boiling points suggests challenges in purification or instability under standard conditions . Computational models indicate moderate lipophilicity (logP ≈ 2.9), favoring membrane permeability in biological systems .

Industrial and Material Science Applications

Polymer Additives

The trifluoromethyl group enhances thermal stability in polyesters. Blends containing 0.5 wt% of the compound increase glass transition temperatures (Tg) by 18°C compared to unmodified polymers .

Ligand Design in Catalysis

Palladium complexes with chloro-trifluoromethylphenyl ligands achieve 99% enantiomeric excess in Suzuki-Miyaura couplings, outperforming traditional phosphine ligands .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Related Compounds

CompoundCOX-2 IC₅₀ (µM)logPWater Solubility (mg/mL)
Target CompoundData pending2.9<1
3-[4-Chloro-2-fluorophenyl]-2-hydroxypropanoic acid1.42.51.2
5-(Trifluoromethyl)salicylic acid3.81.78.5

The meta-trifluoromethyl substitution in the target compound likely enhances target binding compared to ortho-fluoro analogs .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield beyond the current 30–40% .

  • Target Identification: High-throughput screening against kinase libraries (e.g., EGFR, VEGFR).

  • Formulation Strategies: Nanoemulsion systems to overcome solubility limitations.

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